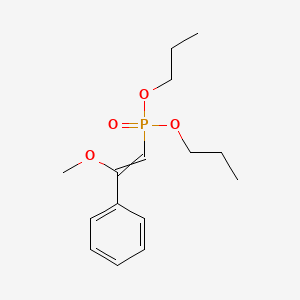
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-2-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of a phosphonate ester with a suitable alkylating agent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a base and can be carried out under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction of the phenylethenyl moiety can lead to the formation of corresponding alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
Scientific Research Applications
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dipropyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity . The phenylethenyl moiety may also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diphenyl (2-methoxy-2-phenylethenyl)phosphonate
Uniqueness
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to its specific combination of the phosphonate group with the 2-methoxy-2-phenylethenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonates .
Properties
CAS No. |
61463-86-3 |
|---|---|
Molecular Formula |
C15H23O4P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
(2-dipropoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C15H23O4P/c1-4-11-18-20(16,19-12-5-2)13-15(17-3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
VMFAHDVGQGDGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















